2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
Beschreibung
2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]pyrazole core substituted with a phenyl group at position 2 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethoxyphenyl group. The ethoxy group on the phenyl ring may influence solubility and metabolic stability compared to analogs with bulkier or more polar substituents.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-18-13-11-16(12-14-18)15-21(26)23-22-19-9-6-10-20(19)24-25(22)17-7-4-3-5-8-17/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMPDVLSXVUDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structural characteristics include:
- An ethoxy group attached to a phenyl ring.
- A tetrahydrocyclopenta[c]pyrazole moiety which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, it is hypothesized that its structural features may confer similar antimicrobial effects due to the presence of the pyrazole ring which is known for such activities .
Cytotoxicity and Anticancer Potential
The anticancer potential of compounds containing the tetrahydrocyclopenta[c]pyrazole structure has been explored in various studies. For example, related compounds have been tested on cancer cell lines such as B16F10 melanoma cells. These studies typically assess cell viability using assays like MTT or XTT, revealing that certain derivatives can induce cytotoxic effects at micromolar concentrations. The mechanism often involves apoptosis induction and cell cycle arrest .
Inhibition of Enzymatic Activity
Compounds similar to 2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide have also been investigated for their ability to inhibit enzymes such as tyrosinase. This enzyme plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. The inhibition potency can be quantified using IC50 values in various assays .
Study 1: Antimicrobial Properties
A study conducted on a series of pyrazole derivatives demonstrated that specific modifications to the phenyl ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural analogs were tested with varying degrees of success .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Effective (IC50 = 15 µM) | Moderate (IC50 = 50 µM) |
| Compound B | Weak (IC50 > 200 µM) | Effective (IC50 = 20 µM) |
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the cytotoxic effects of related pyrazole compounds on B16F10 cells, it was found that certain derivatives showed significant reduction in cell viability at concentrations as low as 1 µM after 48 hours of treatment .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 75 |
| 5 | 50 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide can be contextualized against three key analogs:
Substituent Effects on Bioactivity and Physicochemical Properties
- Analog 1: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Key Differences:
- Replaces the cyclopenta[c]pyrazole core with a pyrimidine-triazole scaffold.
- Synthesis: Achieved via microwave-assisted click chemistry (30% yield, 165–167°C melting point), suggesting higher synthetic complexity compared to the target compound’s likely route (traditional amide coupling) .
Analog 2 : N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Key Differences :
The methyl group on the cyclopenta[c]pyrazole may reduce steric hindrance compared to the phenyl group in the target compound .
Analog 3 : Unsubstituted cyclopenta[c]pyrazole acetamides
- Lacking the 4-ethoxyphenyl group, these analogs typically exhibit lower metabolic stability due to increased susceptibility to oxidative degradation.
Structural and Crystallographic Insights
- Hydrogen Bonding Patterns: The acetamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions observed in analogs like 2e. However, the 4-ethoxyphenyl group introduces additional weak hydrogen-bond acceptors (ethoxy oxygen), which may stabilize crystal packing or target binding compared to naphthalene-containing analogs .
Crystallographic Refinement :
SHELX programs, widely used for small-molecule crystallography, have been critical in resolving the structures of similar acetamide derivatives. For example, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in cyclopenta[c]pyrazole systems, aiding comparative analysis .
Research Findings and Implications
- Thermal Stability : The ethoxy group’s electron-donating effects could enhance thermal stability relative to electron-withdrawing substituents (e.g., nitro groups) in other analogs.
- Synthetic Challenges : The target compound’s phenyl-substituted cyclopenta[c]pyrazole core may require multi-step synthesis, contrasting with microwave-accelerated routes used for 2e .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
